2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 396.56 g/mol.
Scientific Research Applications
Electrochemical Synthesis Applications
- A study demonstrated the use of electrochemical methods to synthesize new phenylpiperazine derivatives, highlighting a reagent-less and environmentally friendly approach with high atom economy and safe waste management. This method, utilizing 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in aqueous solutions, shows potential applications in synthesizing compounds related to 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone (Nematollahi & Amani, 2011).
Chemical Interaction and Biological Properties 2. The reaction of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with nucleophiles, under electrochemical oxidation, was studied to synthesize arylthiobenzazoles. The study presents a mechanism indicating the involvement of p-quinone imine in Michael addition reactions, contributing to the understanding of chemical interactions and potential biological properties of related compounds (Amani & Nematollahi, 2012).
Heterocyclic Compound Synthesis 3. Research on synthesizing heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone underscores the importance of compounds like this compound in pharmaceutical, medicinal, and drug research. These compounds are used as building blocks in synthesizing molecules with significant antimicrobial activity (Wanjari, 2020).
Microwave-Assisted Synthesis 4. The use of microwave irradiation in the synthesis of benzyl piperazine derivatives with antibacterial activity illustrates an efficient method for compound synthesis. This method involves condensation and cyclization steps, showcasing the potential of microwave-assisted synthesis in creating biologically active compounds related to this compound (Merugu, Ramesh & Sreenivasulu, 2010).
Electrochemical Synthesis Strategies 5. Another research explored different strategies in the electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone derivatives. It involved the oxidation of compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, providing insights into the synthesis processes of structurally related compounds (Nematollahi, Momeni & Khazalpour, 2014).
properties
IUPAC Name |
2-benzylsulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(16-23-15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVGHRCFDKJZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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